![molecular formula C22H19BrN2O3S B2711294 4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-46-3](/img/structure/B2711294.png)

4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

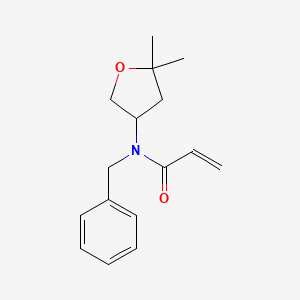

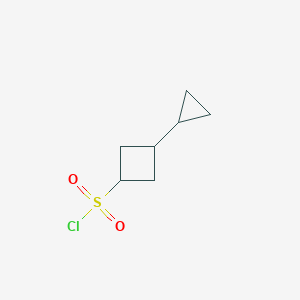

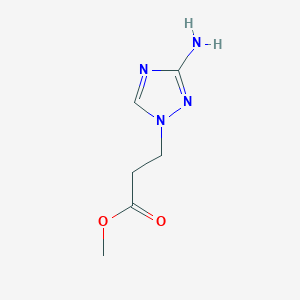

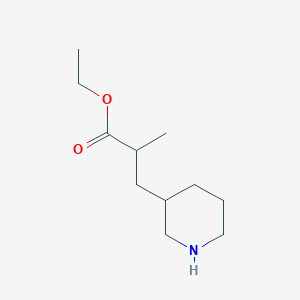

Description

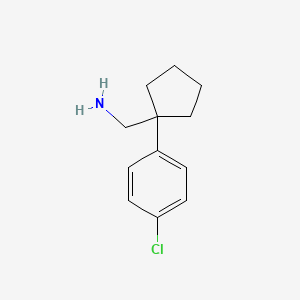

This would involve a basic description of the compound including its molecular formula, molecular weight, and possibly its structure.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, possibly including spectroscopic data (NMR, IR, MS) and X-ray crystallography.Chemical Reactions Analysis

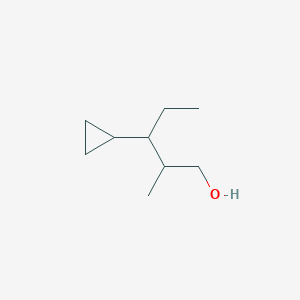

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

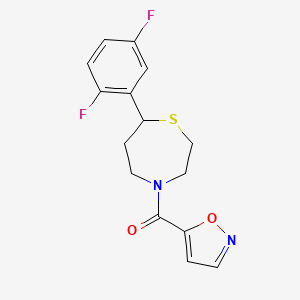

Photodynamic Therapy Applications

The synthesis and characterization of new compounds with potential applications in photodynamic therapy (PDT) have been extensively studied. For instance, a study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine derivatives, highlighting their excellent fluorescence properties, high singlet oxygen quantum yield, and suitability for Type II PDT mechanisms, suggesting their potential in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

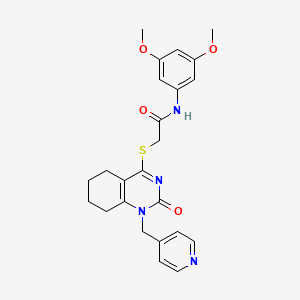

Chemical Synthesis and Reactivity

Significant work has been done on the chemical synthesis and reactivity of related thiadiazine derivatives. Fülöpová et al. (2015) reported an efficient synthesis route to 4H-benzo[b][1,4]thiazine 1,1-dioxides through an unprecedented ring contraction method, highlighting their pharmacological relevance and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Catalytic Applications

Another research angle involves the catalytic applications of thiadiazine derivatives. Khazaei, Abbasi, and Moosavi‐Zare (2016) synthesized a novel N-bromo sulfonamide catalyst derived from a thiadiazine backbone, demonstrating its efficiency in the synthesis of organic compounds under neutral conditions, indicating the broad applicability of such compounds in organic synthesis and potential industrial processes (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and handling precautions.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.

properties

IUPAC Name |

4-[(3-bromophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQPGCVKXGVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2711215.png)

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)

![2-[4-(Benzyloxy)phenoxy]benzenecarbaldehyde](/img/structure/B2711226.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2711231.png)

![(1R,5S)-N-(3-phenylpropyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2711232.png)